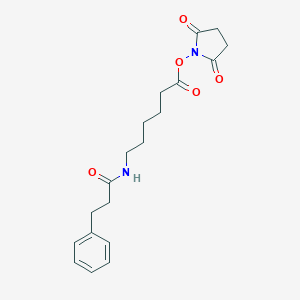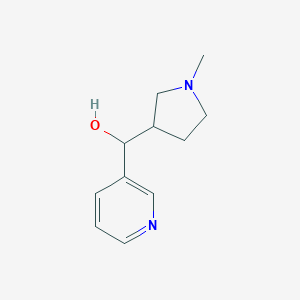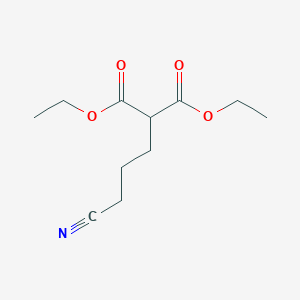
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phénylpropanoylamino)hexanoate
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate (DPPAH) is an organic compound that has found numerous applications in the scientific research field. It is a useful compound for synthesizing other compounds, as well as for studying the mechanism of action of drugs, and for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Applications anticonvulsivantes
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phénylpropanoylamino)hexanoate : a été étudié pour ses propriétés anticonvulsivantes potentielles. Les chercheurs ont synthétisé une série de dérivés hybrides de pyrrolidine-2,5-dione, y compris ce composé, qui ont démontré une activité anticonvulsivante puissante dans des modèles de crises chez l'animal tels que le test d'électrochoc maximal (MES) et le modèle de crises psychomotrices à 6 Hz chez la souris . Le composé a présenté un profil de sécurité favorable et s'est révélé efficace dans divers modèles de douleur, suggérant un large potentiel thérapeutique.
Gestion de la douleur
L'efficacité du composé s'étend à la gestion de la douleur. Il a été testé dans le test à la formaline de la douleur tonique, le modèle de douleur induite par la capsaïcine et le modèle de douleur neuropathique induite par l'oxaliplatine chez la souris . Son mécanisme d'action est considéré comme impliquant l'inhibition des courants calciques médiés par les canaux Cav 1.2 (de type L), ce qui pourrait expliquer son efficacité dans le soulagement de la douleur.
Dégradation des protéines
Dans le domaine de la dégradation ciblée des protéines, les dérivés (2,5-Dioxopyrrolidin-1-yl) se sont avérés prometteurs. Bien que ce ne soit pas le composé exact en question, des dérivés étroitement liés ont montré qu'ils dégradaient sélectivement et de manière dose-dépendante des protéines spécifiques comme KRAS G12D/V et MDM2, supprimant leurs voies de signalisation sans effets cytotoxiques non spécifiques . Cela suggère que le composé en question pourrait également avoir des applications dans ce domaine.
Développement de médicaments et profil de sécurité
Le composé a démontré une grande stabilité métabolique sur les microsomes hépatiques humains et une hépatotoxicité négligeable. Il présente également une inhibition relativement faible des isoformes CYP3A4, CYP2D6 et CYP2C9 du cytochrome P450 par rapport aux composés de référence . Ces propriétés en font un candidat intéressant pour un développement préclinique plus approfondi dans la conception de médicaments.
Synthèse et applications chimiques
Le processus de synthèse de ce composé implique la réduction de nitriles disponibles dans le commerce en utilisant du LiAlH4 solide comme agent réducteur. Cette méthode pourrait être appliquée dans diverses applications de synthèse chimique où le composé sert d'intermédiaire ou de réactif .
Formule moléculaire et poids
Pour la recherche scientifique qui nécessite un calcul précis des interactions moléculaires, la formule moléculaire de C19H24N2O5 et le poids moléculaire de 360,4 g/mol sont essentiels. Ces informations sont essentielles pour les calculs de dosage dans les études pharmacologiques et pour la synthèse de composés apparentés.
Disponibilité commerciale
La disponibilité du composé auprès de sources commerciales comme Benchchem et Smolecule indique sa pertinence et sa demande dans la recherche scientifique. Les chercheurs peuvent facilement l'acheter pour leurs études, ce qui facilite son application dans divers domaines de recherche.
Mécanisme D'action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes that rely on calcium as a signaling molecule.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
The compound has shown potent anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It also proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Safety and Hazards
The safety profile of this compound has been studied in the context of its use as an anticonvulsant. It has shown an acceptable safety profile . However, like all chemicals, it should be handled with care, following appropriate safety guidelines.
Orientations Futures
The compound has shown promising results in preclinical studies, particularly for its anticonvulsant properties . Future research will likely focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHGRWWBXTZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398831 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334616-48-7 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














